

Physical and chemical properties of norpinan-6-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bicyclo[3.1.1]heptan-6-one*

Cat. No.: *B15216112*

[Get Quote](#)

An In-depth Technical Guide to Norpinan-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpinan-6-one, systematically named **bicyclo[3.1.1]heptan-6-one**, is a bicyclic ketone with a rigid carbon framework. Its unique structural properties make it an interesting building block in synthetic organic chemistry and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of norpinan-6-one, along with a proposed synthetic protocol and relevant spectroscopic information. Due to the limited availability of experimental data in the public domain, some of the presented data are computed or estimated based on analogous structures.

Physical Properties

The physical properties of norpinan-6-one are summarized in the table below. It is important to note that most of the available data are computed, as experimental values for properties such as melting and boiling points are not readily found in the literature.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O	PubChem[1]
Molecular Weight	110.15 g/mol	PubChem[1]
Appearance	Not available (likely a liquid or low-melting solid at room temperature)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available (expected to have limited solubility in water and good solubility in organic solvents)	-
XLogP3	1.1	PubChem (Computed)[1]
Topological Polar Surface Area	17.1 Å ²	PubChem (Computed)[1]
CAS Number	13756-55-3	PubChem[1]

Chemical Properties

Reactivity

The chemical reactivity of norpinan-6-one is primarily dictated by the presence of the ketone functional group within a strained bicyclic system. Key reactive sites include:

- The Carbonyl Carbon: This electrophilic center is susceptible to nucleophilic attack. Reactions such as reductions (to form norpinan-6-ol), Grignard reactions, and Wittig reactions are expected to occur at this position.
- α -Carbons: The carbons adjacent to the carbonyl group possess acidic protons and can be deprotonated to form enolates. These enolates can then participate in various alkylation and condensation reactions. The stereoselectivity of these reactions is influenced by the rigid bicyclic framework.

Stability

Norpinan-6-one is expected to be a relatively stable compound under standard laboratory conditions. However, like other ketones, it may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Spectroscopic Data

Specific experimental spectroscopic data for norpinan-6-one is not widely available. The following are predicted spectroscopic characteristics based on the structure and data from similar bicyclic ketones.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of norpinan-6-one is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The chemical shifts would likely fall in the following regions:

- Bridgehead Protons: These would likely appear as multiplets in the downfield region of the aliphatic spectrum, influenced by the adjacent carbonyl group.
- Methylene Protons: The various methylene protons would give rise to a series of complex multiplets in the upfield region, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

- Carbonyl Carbon: A characteristic peak in the downfield region, typically around 200-220 ppm.
- Bridgehead Carbons: Peaks in the aliphatic region, shifted downfield due to their proximity to the carbonyl group.
- Methylene Carbons: Several peaks in the upfield aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of norpinan-6-one is expected to show a strong, sharp absorption band characteristic of a strained cyclic ketone.

- C=O Stretch: A strong absorption in the range of 1720-1750 cm^{-1} . The exact position will be influenced by the ring strain of the bicyclo[3.1.1]heptane system.
- C-H Stretch (sp^3): Multiple bands in the region of 2850-3000 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum of norpinan-6-one would show a molecular ion peak (M^+) at $\text{m/z} = 110$. The fragmentation pattern would be characteristic of a bicyclic ketone, likely involving α -cleavage and other rearrangements.

Experimental Protocols

Proposed Synthesis of Norpinan-6-one

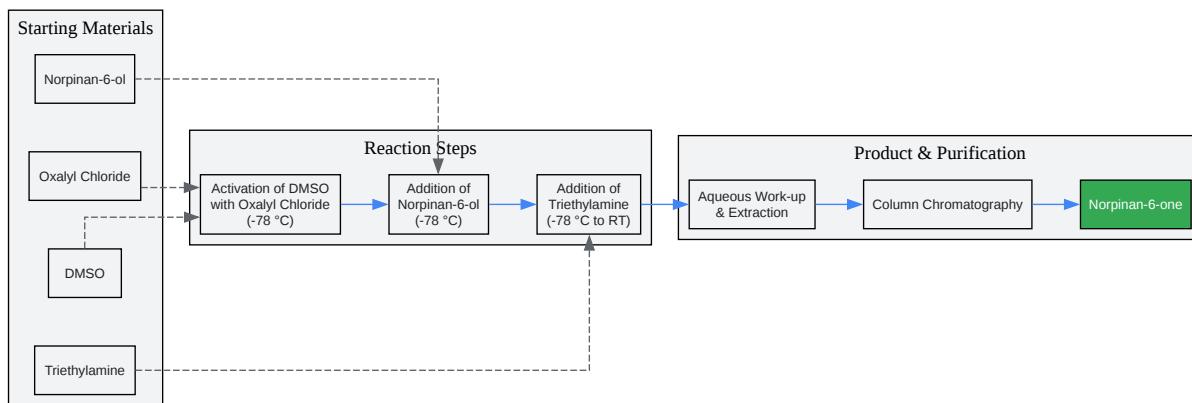
A plausible and common method for the synthesis of norpinan-6-one is the oxidation of the corresponding secondary alcohol, norpinan-6-ol (bicyclo[3.1.1]heptan-6-ol). Several oxidation reagents can be employed for this transformation, with Swern oxidation being a mild and effective choice.

Reaction: Oxidation of Norpinan-6-ol to Norpinan-6-one.

Reagents and Materials:

- Norpinan-6-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous

- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)


Procedure:

- Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
- Activation of DMSO: Anhydrous dichloromethane (DCM) is added to the flask, followed by dimethyl sulfoxide (DMSO). The solution is cooled to -78 °C using a dry ice/acetone bath.
- Formation of the Activating Agent: A solution of oxalyl chloride in anhydrous DCM is added dropwise to the cooled DMSO solution via the dropping funnel. The reaction mixture is stirred at -78 °C for 15-30 minutes.
- Addition of Alcohol: A solution of norpinan-6-ol in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 1-2 hours at this temperature.
- Addition of Base: Triethylamine (Et_3N) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
- Work-up: Water is added to the reaction mixture to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure norpinan-6-one.

Note: This is a general procedure for a Swern oxidation and may require optimization for this specific substrate.

Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bicyclo[3.1.1]heptan-6-one | C₇H₁₀O | CID 14438030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of norpinan-6-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15216112#physical-and-chemical-properties-of-norpinan-6-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com